Solanogantine
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Overview
Description
Solanogantine is a steroidal alkaloid isolated from the leaves of Solanum giganteum Jacq. This compound has been studied for its pharmacological properties, including its hypotensive and spasmolytic activities . It is a member of the steroidal alkaloids, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of solanogantine involves several steps, typically starting from naturally occurring steroidal precursors. The synthetic routes often include guanylation reactions, where amines react with cyanamides in the presence of catalysts such as scandium triflate or ytterbium triflate . Industrial production methods may involve the extraction of this compound from plant sources, followed by purification processes to isolate the compound in its pure form.
Chemical Reactions Analysis
Solanogantine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of steroidal alkaloids.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of solanogantine involves its interaction with specific molecular targets in the body. It exerts its hypotensive effects by modulating the activity of smooth muscle cells, leading to relaxation and dilation of blood vessels. The spasmolytic activity is achieved through inhibition of calcium influx into smooth muscle cells, preventing contraction and promoting relaxation .
Comparison with Similar Compounds
Solanogantine is unique among steroidal alkaloids due to its specific pharmacological activities. Similar compounds include solasodine and tomatidine, which also belong to the steroidal alkaloid class. this compound’s distinct hypotensive and spasmolytic effects set it apart from these related compounds .
Properties
CAS No. |
63785-19-3 |
---|---|
Molecular Formula |
C27H46N2O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,18S,20R,23S)-7-amino-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-18-ol |
InChI |
InChI=1S/C27H46N2O/c1-15-11-23(30)25-16(2)24-22(29(25)14-15)13-21-19-6-5-17-12-18(28)7-9-26(17,3)20(19)8-10-27(21,24)4/h15-25,30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23+,24+,25-,26+,27+/m1/s1 |
InChI Key |
RTCXOPGJLHDJMS-CWYHUBGDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)O |
Canonical SMILES |
CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)O |
Origin of Product |
United States |
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